1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one
Overview
Description
1’,4’-Dihydro-3’H-spiro[piperidine-4,2’-quinoxalin]-3’-one is a heterocyclic compound that features a spiro linkage between a piperidine ring and a quinoxaline ring. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 1’,4’-dihydro-3’H-spiro[piperidine-4,2’-quinoxalin]-3’-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the acylation of 1-benzyl-4-piperidone followed by intramolecular cyclization to form the spiro compound . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
1’,4’-Dihydro-3’H-spiro[piperidine-4,2’-quinoxalin]-3’-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced piperidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using halogenated reagents under basic conditions.
Scientific Research Applications
1’,4’-Dihydro-3’H-spiro[piperidine-4,2’-quinoxalin]-3’-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1’,4’-dihydro-3’H-spiro[piperidine-4,2’-quinoxalin]-3’-one involves its interaction with various molecular targets. It is known to inhibit certain enzymes and pathways involved in oxidative stress and inflammation. The compound’s spiro structure allows it to fit into specific binding sites on target proteins, thereby modulating their activity .
Comparison with Similar Compounds
1’,4’-Dihydro-3’H-spiro[piperidine-4,2’-quinoxalin]-3’-one can be compared with other spiro compounds such as:
Spiro[chromane-2,4’-piperidine]-4(3H)-one: This compound also features a spiro linkage but includes a chromane ring instead of a quinoxaline ring.
Liproxstatin-1: An azaspiro compound that is structurally similar but includes a (3-chlorobenzyl)amino group, making it a potent inhibitor of ferroptosis.
Properties
IUPAC Name |
spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c16-11-12(5-7-13-8-6-12)15-10-4-2-1-3-9(10)14-11/h1-4,13,15H,5-8H2,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMJLMGXMFEOAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(=O)NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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